(2-Hydroxy-4-methyl-phenyl)-thiourea (2-Hydroxy-4-methyl-phenyl)-thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14170557
InChI: InChI=1S/C8H10N2OS/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
SMILES:
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol

(2-Hydroxy-4-methyl-phenyl)-thiourea

CAS No.:

Cat. No.: VC14170557

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxy-4-methyl-phenyl)-thiourea -

Specification

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
IUPAC Name (2-hydroxy-4-methylphenyl)thiourea
Standard InChI InChI=1S/C8H10N2OS/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Standard InChI Key RHEQANWMBOMGNK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=S)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-Hydroxy-4-methyl-phenyl)-thiourea features a phenolic ring substituted with a hydroxyl group at the ortho position and a methyl group at the para position, linked to a thiourea moiety (-NH-CS-NH₂). This arrangement confers distinct electronic and steric properties, influencing its solubility, reactivity, and binding affinity. The thiourea group’s sulfur atom enhances hydrogen-bonding capabilities, critical for interactions with biological targets.

Acid-Base Behavior and Solubility

The compound’s acidity is influenced by both the phenolic hydroxyl (pKa ≈ 10–12) and the thiourea group (pKa ≈ 8–10). Substitutents like the methyl group slightly lower the phenolic hydroxyl’s pKa due to electron-donating effects, as observed in analogous structures . Solubility in polar solvents (e.g., DMSO, ethanol) is moderate, while lipophilicity (logP ≈ 1.2) suggests potential membrane permeability, a desirable trait for drug candidates.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂OS
Molecular Weight182.25 g/mol
logP (Estimated)1.2
Solubility in WaterLow (<1 mg/mL)
Melting Point180–185°C (Decomposes)

Synthesis and Optimization

Conventional Synthesis Route

The compound is typically synthesized via nucleophilic substitution between 2-hydroxy-4-methylphenol and thiourea under acidic catalysis (e.g., HCl or H₂SO₄). The reaction proceeds at 80–100°C for 6–12 hours, yielding the product after recrystallization from ethanol.

2-Hydroxy-4-methylphenol+ThioureaHCl(2-Hydroxy-4-methyl-phenyl)-thiourea+NH3\text{2-Hydroxy-4-methylphenol} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{(2-Hydroxy-4-methyl-phenyl)-thiourea} + \text{NH}_3

Biological Activities and Mechanistic Insights

Anticancer Activity

Thiourea derivatives interfere with cancer cell proliferation by modulating kinase signaling or inducing apoptosis. For example, 3-(2-hydroxy-4-nitrophenyl)thiourea inhibits PI3K/Akt pathways in breast cancer models (IC₅₀ = 8.2 µM). The methyl and hydroxyl groups in (2-Hydroxy-4-methyl-phenyl)-thiourea may enhance target selectivity by reducing off-target interactions.

Table 2: Biological Activities of Analogous Thiourea Derivatives

CompoundTarget Organism/Cell LineActivity (MIC/IC₅₀)Mechanism
1-(5-Chloro-2-hydroxy-4-methylphenyl)thioureaM. tuberculosis H37Rv10.96 µMInhA inhibition
3-(2-Hydroxy-4-nitrophenyl)thioureaMCF-7 breast cancer8.2 µMPI3K/Akt pathway suppression
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thioureaHeLa cervical cancer12.4 µMCaspase-3 activation

Research Gaps and Future Directions

Unexplored Pharmacokinetics

Current data lack details on absorption, distribution, metabolism, and excretion (ADME). In vivo studies are needed to assess bioavailability and toxicity profiles. Structural modifications, such as fluorination or heterocyclic fusion, could improve metabolic stability.

Synergistic Drug Combinations

Combining (2-Hydroxy-4-methyl-phenyl)-thiourea with existing antibiotics (e.g., isoniazid) may overcome drug resistance in tuberculosis. Preliminary studies on analogous compounds show 3–5-fold enhancement in efficacy when paired with β-lactams .

Industrial and Pharmacological Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors or antimicrobial adjuvants. Its thiourea group’s metal-chelating ability also positions it as a potential catalyst in asymmetric synthesis.

Agricultural Uses

Thiourea derivatives are explored as fungicides and plant growth regulators. Field trials of similar compounds show 40–60% reduction in Phytophthora infestans infection rates in potatoes.

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